molecular formula C9H12ClNO2 B1433271 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride CAS No. 1956309-53-7

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride

Cat. No.: B1433271
CAS No.: 1956309-53-7
M. Wt: 201.65 g/mol
InChI Key: VMOMGWQTLQSBLB-UHFFFAOYSA-N
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Description

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride is a pyridine derivative characterized by a propionic acid backbone substituted with a methyl group at the 2-position and a pyridin-3-yl group at the 3-position, forming a hydrochloride salt. This structural configuration enhances its solubility and stability, making it a candidate for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-methyl-3-pyridin-3-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)5-8-3-2-4-10-6-8;/h2-4,6-7H,5H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOMGWQTLQSBLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956309-53-7
Record name 2-methyl-3-(pyridin-3-yl)propanoic acid hydrochloride
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Preparation Methods

Michael Addition of 2-Aminopyridine and Ethyl Acrylate (Patent CN104926717A)

A relevant analogous preparation involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen atmosphere and catalytic trifluoromethanesulfonic acid in anhydrous ethanol solvent:

Step Conditions Description Outcome
1 2-Aminopyridine (50 g), ethanol (50 mL) Dissolution under stirring Preparation of reaction medium
2 Ethyl acrylate (56.5 mL) added dropwise Michael addition reaction Formation of ethyl 3-(pyridin-2-ylamino) propanoate
3 Trifluoromethanesulfonic acid (9 mL) Catalyst addition Reaction catalysis
4 Nitrogen atmosphere, reflux at 120-160°C for 18 h Heating and stirring Completion of reaction
5 Cooling to 35-40°C, concentration under reduced pressure (0.09-0.1 MPa) Removal of solvent Concentrated reaction mixture
6 Washing with petroleum ether/ethyl acetate (5:1) and recrystallization Purification White lamellar crystals, 80% yield, 99% purity (HPLC)

This method is noted for its simplicity, cost-effectiveness, and high purity of product.

Epoxidation and Ring-Opening Approach (Patent DE2143989A1)

Another approach involves the preparation of epoxydimethyl-pyridin-3-ol derivatives, which are then converted into the hydrochloride salt:

  • Heating 3-methylsulfonyl-2,5-dihydrofuran with 4-methyloxazole at 130-150°C in sealed tubes.
  • Extraction with aqueous hydrochloric acid to isolate crude hydrochloride salt.
  • Purification by recrystallization from ethanol.

This process yields crude 2-methyl-4,5-epoxydimethyl-pyridin-3-ol hydrochloride, which upon further processing can be converted to the target compound.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 120-160 °C (for Michael addition) Controlled oil bath heating
Reaction Time 16-20 hours Ensures complete conversion
Atmosphere Nitrogen Prevents oxidation and side reactions
Catalyst Trifluoromethanesulfonic acid Strong acid catalyst for Michael addition
Solvent Anhydrous ethanol Facilitates dissolution and reaction
Pressure Reduced pressure (0.09-0.1 MPa) For solvent removal post-reaction

Optimization focuses on balancing reaction time and temperature to maximize yield and purity while minimizing by-products.

Purification Techniques

  • Recrystallization from mixed solvents (petroleum ether/ethyl acetate) is the primary purification method.
  • Filtration and washing under controlled temperature and pressure conditions ensure removal of impurities.
  • The hydrochloride salt form is typically isolated by extraction with aqueous HCl followed by concentration and recrystallization.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reaction Catalyst Yield (%) Purity (%) Notes
Michael Addition (CN104926717A) 2-Aminopyridine + Ethyl acrylate Michael addition Trifluoromethanesulfonic acid 80-83 99 (HPLC) Nitrogen atmosphere, ethanol solvent
Epoxidation & Hydrochloride Formation (DE2143989A1) 3-Methylsulfonyl-2,5-dihydrofuran + 4-Methyloxazole Heating and extraction None specified Not specified Not specified Requires sealed tube heating and acid extraction

Research Findings and Analysis

  • The Michael addition method provides a straightforward, scalable route with high yield and purity, suitable for industrial application.
  • The epoxidation approach allows for structural modifications and access to related pyridin-3-ol derivatives, which can be converted to hydrochloride salts.
  • Reaction conditions such as temperature, atmosphere, and catalyst choice critically influence the efficiency and safety of the synthesis.
  • Purification by recrystallization is effective, yielding a stable hydrochloride salt suitable for further chemical or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity
    • Research indicates that derivatives of this compound may modulate neurotransmitter systems, offering potential benefits in treating mood disorders. Studies have shown that similar piperidine derivatives can enhance serotonin and norepinephrine levels, which are crucial for mood regulation.
  • Analgesic Properties
    • The compound may interact with pain pathways, suggesting its potential as a pain management agent. Preliminary studies have indicated that piperidine derivatives can inhibit pain signaling pathways, providing a basis for further exploration in analgesic drug development.
  • Antifungal Activity
    • Compounds related to this structure have demonstrated significant antifungal effects against various strains of fungi, including Aspergillus and Candida. For instance, one study reported a minimum inhibitory concentration (MIC) of 1 µg/mL against Aspergillus flavus for similar piperidine derivatives .
CompoundTarget OrganismMIC (µg/mL)
1-(2-Methylpiperidin-1-yl)-3-phenylprop-2-en-1-oneAspergillus flavus1
MI-11Fusarium verticillioides7.8
MI-16Fusarium verticillioides7.8
  • Anticancer Potential
    • The anticancer properties of piperidine derivatives have been explored, showing selective cytotoxicity against cancer cell lines such as HeLa and MCF-7. In vitro studies indicated IC50 values ranging from 20 to 24 µg/mL, suggesting that structural modifications can enhance anticancer activity .

Synthesis and Derivatives

The synthesis of 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride can be achieved through various methods typical for carboxylic acids and amines:

  • Direct Amide Formation: Reaction between propanoic acid derivatives and piperidine under controlled conditions.
  • Refluxing Techniques: Utilizing heat to drive reactions that yield higher purity and yield.

These synthesis methods allow for the creation of numerous derivatives that may enhance the pharmacological profile of the compound.

Case Study 1: Antifungal Efficacy

In laboratory settings, researchers assessed the antifungal efficacy of various piperidine derivatives against Candida albicans. The results indicated that compounds with structural similarities to this compound exhibited potent antifungal activity, significantly reducing fungal growth compared to control groups.

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of piperidine derivatives on cancer cell lines. Specific modifications in the piperidine structure led to enhanced selectivity towards cancer cells over normal cells, thus minimizing side effects.

Mechanism of Action

The mechanism of action of 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives may bind to multiple receptors with high affinity, influencing various biological processes . The exact pathways and molecular targets can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Key structural analogs, identified via similarity metrics, include:

Compound Name Similarity Score Key Structural Differences
2-Methyl-3-(pyridin-3-yl)propanoic acid 0.93 Non-hydrochloride form; identical backbone
2-Methyl-3-(pyridin-3-yl)propanoic acid HCl 0.91 Hydrochloride salt of the above
2-(Pyridin-4-yl)acetic acid hydrochloride 0.88 Shorter acetic acid chain; pyridin-4-yl substitution
3-Methylpyridine-2-carboxylic acid HCl 0.85 Carboxylic acid directly on pyridine ring; methyl at 3-position

Key Observations :

  • Pyridine Substitution : Pyridin-3-yl groups (vs. pyridin-4-yl) alter electronic distribution, affecting acidity and interaction with biological targets .
  • Hydrochloride Formation : Salt formation improves crystallinity and stability, as seen in related compounds like 3-(pyridin-3-yl)propionyl chloride hydrochloride .

Physicochemical and Functional Properties

  • Solubility: Hydrochloride salts of pyridine derivatives (e.g., memantine hydrochloride, chlorphenoxamine hydrochloride) typically exhibit high water solubility due to ionic character .
  • Acidity: The pKa of the carboxylic acid group is influenced by the electron-withdrawing pyridin-3-yl group, likely making it more acidic than non-aromatic analogs.
  • Stability : Hydrochloride salts generally demonstrate improved thermal and hydrolytic stability compared to free bases, as observed in nicardipine hydrochloride .

Biological Activity

2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride (CAS No. 1956309-53-7) is a compound of interest due to its diverse biological activities. This article reviews the biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound exhibits significant interactions with various biomolecules, influencing cellular processes. It has been shown to modulate enzyme activity, affecting pathways related to metabolism and cell signaling. Notably, this compound can act as both a substrate and an inhibitor for specific enzymes, depending on the context of the biochemical reactions involved.

The mechanism of action involves binding to specific receptors and enzymes, leading to alterations in their activity. This compound can inhibit key metabolic enzymes, thereby influencing cellular proliferation and apoptosis. Furthermore, it may interact with transcription factors that regulate gene expression, contributing to its biological effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a promising candidate for developing new antibacterial agents .

Anticancer Properties

The compound has shown promising results in vitro against several cancer cell lines. For instance, it exhibited cytotoxic effects with IC50 values in the low micromolar range across different cancer types, including breast and liver cancer cells. These findings suggest that it may induce apoptosis and inhibit cell cycle progression in tumor cells .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It may inhibit pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Antibacterial Study : A study tested the compound against E. faecalis and K. pneumoniae, revealing significant inhibition zones comparable to standard antibiotics like ceftriaxone .
  • Cytotoxicity in Cancer Cells : In a comparative study with doxorubicin, this compound showed similar or superior cytotoxicity against MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced inflammatory markers and improved clinical scores, supporting its role in managing inflammatory diseases .

Dosage Effects and Safety Profile

The biological activity of this compound is dose-dependent. Lower doses tend to exhibit therapeutic benefits, while higher doses may lead to toxicity. Studies have indicated that careful dosage management is crucial for maximizing efficacy while minimizing adverse effects.

Comparative Analysis

Activity This compound Standard Antibiotic Reference
AntibacterialEffective against E. faecalis (MIC: 40–50 µg/mL)Ceftriaxone
CytotoxicityIC50 = 12.41 µM (MCF-7 cells)Doxorubicin (IC50 = 2.29 µM)
Anti-inflammatorySignificant reduction in inflammatory markersN/A

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of 2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is widely used for purity assessment. A validated method involves:

  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm) .
  • Mobile Phase : 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30 v/v) .
  • Detection : UV at 207 nm, with a flow rate of 1 mL·min⁻¹ .
  • Validation : Ensure linearity (e.g., 1.09–10.90 μg·mL⁻¹ range), recovery rates (98–101%), and RSD <2% for precision .

Q. How can researchers structurally characterize this compound?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Confirm the pyridine ring protons (δ 8.5–9.0 ppm) and methyl/propionic acid groups.
  • Mass Spectrometry (MS) : Compare observed molecular ion peaks with theoretical values (e.g., [M+H]⁺ for C₉H₁₂NO₂·HCl).
  • FT-IR : Identify key functional groups (e.g., carbonyl stretch ~1700 cm⁻¹, pyridine ring vibrations ~1600 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Storage : Keep in a dry environment at 2–8°C to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, EN 166-certified goggles, and N95 masks to avoid inhalation of aerosols .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize synthetic yields using Design of Experiments (DoE)?

  • Methodological Answer :

  • Factors : Vary reaction temperature (e.g., 60–100°C), solvent ratio (e.g., THF/H₂O), and catalyst loading.
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables .
  • Validation : Confirm optimal conditions with triplicate runs (e.g., 85°C, THF/H₂O 3:1, 5 mol% catalyst) to achieve >90% yield.

Q. How to resolve discrepancies in impurity profiles during batch analysis?

  • Methodological Answer :

  • Impurity Identification : Compare retention times and MS/MS fragmentation patterns against reference standards (e.g., EP/USP guidelines) .
  • Method Adjustments : Modify gradient elution (e.g., increase methanol % in mobile phase) to separate co-eluting impurities .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to simulate impurity formation pathways .

Q. What strategies improve the compound’s stability in aqueous formulations?

  • Methodological Answer :

  • Lyophilization : Remove water to prevent hydrolysis; assess residual moisture via Karl Fischer titration (<1% w/w).
  • pH Optimization : Maintain pH 4–6 (using citrate buffer) to minimize acid/base degradation .
  • Antioxidants : Add 0.01% w/v ascorbic acid to mitigate oxidative degradation .

Q. How can green chemistry principles be applied to its synthesis?

  • Methodological Answer :

  • Catalyst Selection : Replace traditional acids with bio-based catalysts (e.g., thiamine hydrochloride, as used in pyrimidine syntheses) .
  • Solvent Replacement : Use ethanol/water mixtures instead of DCM or DMF to reduce toxicity .
  • Waste Minimization : Employ continuous flow reactors to enhance atom economy and reduce solvent waste .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride
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2-Methyl-3-pyridin-3-yl-propionic acid hydrochloride

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